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Abstract
Nifenalol hydrochloride, a notable β-adrenergic receptor antagonist, has been a subject of

significant interest in cardiovascular research. This technical guide provides an in-depth

overview of the discovery and synthesis of Nifenalol hydrochloride, tailored for researchers,

scientists, and professionals in drug development. It details the compound's pharmacological

profile, mechanism of action, and its effects on cardiac electrophysiology. This document

consolidates key quantitative data, presents detailed experimental protocols for its synthesis

and biological evaluation, and visualizes complex pathways and workflows to facilitate a

comprehensive understanding of this compound.

Introduction
Nifenalol, with the chemical name α-[[(1-methylethyl)amino]methyl]-4-nitro-benzenemethanol

hydrochloride, is recognized as a β-adrenergic receptor antagonist.[1] It is also known by the

synonym INPEA.[2] The hydrochloride salt has the CAS Number 5704-60-9.[1] Nifenalol has

been utilized in research to study conditions such as irregular heartbeat and high blood

pressure.[3] A significant characteristic of Nifenalol is its ability to induce Early

Afterdepolarization (EAD), a phenomenon in cardiac electrophysiology that can lead to

arrhythmias.[3] This effect is blockable by tetrodotoxin.[3]
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Physicochemical Properties
A summary of the key physicochemical properties of Nifenalol and its hydrochloride salt is

provided in the table below.

Property Value Source(s)

Nifenalol Hydrochloride

CAS Number 5704-60-9 [1]

Molecular Formula C11H17ClN2O3 [2]

Molecular Weight 260.71 g/mol [2]

Appearance Solid powder [2]

Melting Point 181 °C [2]

Solubility Soluble in DMSO [2]

Nifenalol (Free Base)

CAS Number 7413-36-7 [2]

Molecular Formula C11H16N2O3 [4]

Molecular Weight 224.26 g/mol [4]

Synthesis of Nifenalol Hydrochloride
The synthesis of Nifenalol, particularly its enantiomerically pure forms, has been approached

through various chemical and chemoenzymatic strategies. A common precursor for these

syntheses is 4-nitrostyrene.

Chemoenzymatic Synthesis of (R)-(-)-Nifenalol
One reported enantioselective synthesis of (R)-(-)-Nifenalol involves an initial asymmetric

aziridination of 4-nitrostyrene. The resulting aziridine undergoes further transformations to yield

the final product.

Experimental Protocol:
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A detailed, multi-step synthesis for (R)-(-)-Nifenalol is outlined below. This protocol is a

composite of published synthetic strategies and represents a viable route to the target

compound.

Step 1: Asymmetric Aziridination of 4-Nitrostyrene

To a solution of 4-nitrostyrene (1.0 equiv) in a suitable solvent such as acetonitrile, add a

chiral bis(oxazoline) ligand (e.g., 0.06 equiv) and a copper(I) source (e.g., Cu(MeCN)4PF6,

0.05 equiv).

Add a nitrene precursor, such as an N-tosyloxycarbamate (1.0 equiv), and a base (e.g.,

K2CO3, 1.5 equiv).

Stir the reaction mixture at room temperature for 12 hours.

After completion, the reaction is worked up by filtration and concentration. The crude product

is purified by chromatography to yield the chiral aziridine.

Step 2: Ring Opening of the Aziridine

The purified aziridine is dissolved in a mixture of water and acetonitrile.

A Lewis acid, such as BF3·OEt2 (0.1 equiv), is added to catalyze the ring-opening.

The reaction is stirred at room temperature for 1 hour.

The product is extracted and purified to give the corresponding amino alcohol derivative.

Step 3: Hydrolysis of the Carbamate

The product from the previous step is treated with a base, such as LiOH·H2O (5.0 equiv), in

a mixture of methanol, acetonitrile, and water.

The reaction is stirred to effect the hydrolysis of the carbamate group.

Acidification followed by extraction and purification yields the amino alcohol.

Step 4: N-Isopropylation
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The resulting primary amine is dissolved in a suitable solvent like methanol.

Acetone (excess) and a reducing agent, such as sodium cyanoborohydride (NaBH3CN, 2.0

equiv), are added.

The reaction is stirred at room temperature for 1 hour to form the N-isopropyl group via

reductive amination.

The crude product is purified by crystallization to afford (R)-(-)-Nifenalol.

Step 5: Formation of the Hydrochloride Salt

The purified Nifenalol free base is dissolved in a suitable solvent, such as ethanol.

A solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCl) is added dropwise

with stirring until precipitation is complete.

The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried

under vacuum to yield Nifenalol hydrochloride.

Synthesis Workflow Diagram:
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Caption: Synthetic pathway for Nifenalol Hydrochloride.

Pharmacological Profile
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Nifenalol hydrochloride is a competitive antagonist of β-adrenergic receptors. Its

pharmacological activity has been characterized in various in vitro and in vivo systems.

Quantitative Pharmacological Data
The following table summarizes the available quantitative data for Nifenalol's interaction with β-

adrenergic receptors.

Parameter Value Species/Tissue Agonist Source(s)

pA2 6.05
Rabbit right

ventricular strips
Isoprenaline [1]

Note: Further quantitative data such as Ki and IC50 values for Nifenalol hydrochloride are not

readily available in the public domain at the time of this writing.

Mechanism of Action
As a β-adrenergic receptor antagonist, Nifenalol competitively inhibits the binding of

endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors.

This blockade prevents the activation of the downstream signaling cascade, primarily the

adenylyl cyclase pathway.

Signaling Pathway Diagram:

β-Adrenergic Receptor Signaling and Nifenalol Inhibition

Catecholamine Beta_Adrenergic_ReceptorActivates G_ProteinActivates
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Caption: Nifenalol's inhibitory effect on β-adrenergic signaling.
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Experimental Protocols for Biological Evaluation
β-Adrenergic Receptor Binding Assay (General
Protocol)
This protocol describes a general method for determining the binding affinity of a compound

like Nifenalol hydrochloride to β-adrenergic receptors using a radioligand binding assay.

Materials:

Cell membranes expressing β-adrenergic receptors

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

Nifenalol hydrochloride

Non-specific binding control (e.g., a high concentration of propranolol)

Assay buffer (e.g., Tris-HCl with MgCl₂)

Glass fiber filters

Scintillation counter

Procedure:

Prepare serial dilutions of Nifenalol hydrochloride.

In a multi-well plate, add the cell membrane preparation, the radioligand at a concentration

near its Kd, and either the assay buffer (for total binding), a competing concentration of

Nifenalol hydrochloride, or the non-specific binding control.

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound from the free radioligand.
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Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity on the filters using a scintillation counter.

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the Nifenalol hydrochloride
concentration and fit the data to a one-site competition model to determine the IC50.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:
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Radioligand Binding Assay Workflow
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Effect of Nifenalol on Cardiac Action Potential
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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